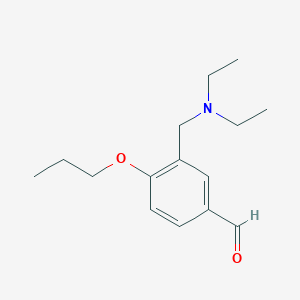

3-Diethylaminomethyl-4-propoxy-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-Diethylaminomethyl-4-propoxy-benzaldehyde” consists of 15 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Applications De Recherche Scientifique

Overview of Advanced Oxidation Processes for Compound Degradation

The degradation of various compounds via advanced oxidation processes (AOPs) has been extensively studied to address water scarcity and environmental pollution. AOP systems target the efficient breakdown of recalcitrant compounds in aqueous mediums. This process is crucial for understanding the kinetics, mechanisms, and by-products generated during degradation. The study of acetaminophen degradation by AOPs highlights the generation of several toxic by-products such as benzaldehyde, which poses significant ecological risks if released untreated into the environment. The use of computational methods, including the Fukui function, aids in predicting the most reactive sites on molecules and understanding degradation pathways, offering insights into improving the degradation efficacy of AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained prominence in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical fields. The adaptability of BTAs as a supramolecular building block is evident in their commercial applications and the potential for future innovations (Cantekin, de Greef, & Palmans, 2012).

Enzymatic Remediation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants offers an effective strategy for dealing with compounds of recalcitrant nature. The use of enzymes, in conjunction with redox mediators, significantly enhances the degradation efficiency of these compounds. This method showcases the potential for a wide range of applications, including the degradation of aromatic compounds present in industrial effluents. The exploration of enzymes such as laccases, peroxidases, and others in the presence of redox mediators highlights a future direction in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant and Anti-inflammatory Properties of Benzoxazole Derivatives

Benzoxazole derivatives have been identified as compounds with significant antioxidant and anti-inflammatory properties. Research indicates that these derivatives can serve as potent agents in combating oxidative stress and inflammation, suggesting a promising avenue for the development of new therapeutic agents. The exploration of benzoxazole derivatives in pharmacological research opens up potential for treating a range of conditions associated with oxidative stress and inflammation, offering a template for further development of novel therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3-(diethylaminomethyl)-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCXIOCQWBLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Diethylaminomethyl-4-propoxy-benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)

![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)

![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)